Methyl 6-amino-5-bromo-2-naphthoate
Description
Methyl 6-amino-5-bromo-2-naphthoate is a brominated and aminated naphthoate ester. The compound features a naphthalene ring substituted with a bromine atom at position 5, an amino group at position 6, and a methyl ester group at position 2. These substituents influence its reactivity, solubility, and utility in organic synthesis, particularly in pharmaceutical intermediates .
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 6-amino-5-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6H,14H2,1H3 |
InChI Key |
VEOGFRFCQHNMPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)N)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Methyl 6-amino-5-bromo-2-naphthoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. Researchers utilize this compound to develop new synthetic methodologies and to study reaction mechanisms.
Key Applications:
- Intermediate in Organic Synthesis: Used to synthesize pharmaceuticals and agrochemicals.
- Reagent in Chemical Reactions: Acts as a starting material for further chemical transformations.
Biological Research
The biological activities of this compound have garnered attention for their potential therapeutic applications. Studies have indicated that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for drug development.
Biological Activities:
- Antimicrobial Properties: Investigated for efficacy against various bacterial strains.
- Anticancer Potential: Research is ongoing to evaluate its effectiveness against cancer cell lines.
Pharmaceutical Development
Due to its structural characteristics, this compound is explored as a lead compound in drug discovery. Its ability to interact with biological targets positions it as a promising candidate for the development of new therapeutics.
Pharmaceutical Insights:
- Lead Compound for Drug Development: Potential use in creating novel drugs targeting specific diseases.
- Mechanism of Action Studies: Understanding how it interacts with biological systems can lead to the development of targeted therapies.
Industrial Applications
In addition to its research applications, this compound finds utility in industrial settings, particularly in the production of dyes and pigments. Its chemical properties allow it to be used effectively in various formulations.
Industrial Uses:
- Dyes and Pigments Production: Utilized in creating colorants for textiles and other materials.
- Specialty Chemicals Manufacturing: Contributes to the formulation of specialty chemicals used across different industries.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Anticancer Efficacy | Showed cytotoxic effects on specific cancer cell lines, warranting further investigation. |
| Study C | Synthetic Methodology | Developed a new synthetic route utilizing this compound as a key intermediate, improving yield and efficiency. |
Comparison with Similar Compounds
Methyl 6-Bromo-2-Naphthoate
- Substituents : Bromine at position 6, methyl ester at position 2.
- Applications : Used as a precursor in aromatic Finkelstein reactions to synthesize iodinated derivatives like 6-iodo-2-naphthoic acid .
- Physical Properties: Molecular weight 265.10 g/mol; likely lower solubility in polar solvents compared to the amino-substituted analog due to the absence of a hydrophilic amino group .
Methyl 5-Bromo-6-Methoxy-1-Naphthoate
Molecular Formula : C₁₃H₁₁BrO₃ (inferred from )
- Substituents : Bromine at position 5, methoxy group at position 6, methyl ester at position 1.
- Key Differences: Methoxy group (-OCH₃) instead of amino (-NH₂) at position 6: The electron-donating methoxy group may stabilize the aromatic ring differently compared to the electron-rich amino group. Positional isomerism: Ester group at position 1 instead of 2 alters steric and electronic effects.
- Applications : Intermediate in synthesizing tolrestat, a pharmaceutical agent for diabetic complications. The methoxy group may enhance stability during bromination steps .
Methyl Salicylate (as a Simple Methyl Ester Analog)
- Substituents : Hydroxyl group at position 2, methyl ester at position 1.
- Key Differences: Smaller aromatic system (benzene vs. naphthalene) and absence of bromine/amino groups.
- Physical Properties : Volatile organic compound (VOC) with lower molecular weight (152.15 g/mol) and higher volatility compared to brominated naphthoates .
Structural and Functional Group Analysis
Impact of Substituents
- Amino Group (-NH₂): Enhances solubility in acidic media (via protonation) and enables participation in coupling reactions (e.g., amidation). Absent in the methoxy and bromo-only analogs .
- Bromine Atom : Increases molecular weight and steric bulk. Facilitates halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Methyl Ester : Provides a hydrolyzable group for further functionalization into carboxylic acids .
Reactivity Comparison
Physical and Chemical Properties (Inferred)
| Property | This compound | Methyl 6-Bromo-2-Naphthoate | Methyl 5-Bromo-6-Methoxy-1-Naphthoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~280–300 (estimated) | 265.10 | ~295–310 (estimated) |
| Solubility | Moderate in polar solvents | Low in water | Low in water |
| Melting Point | Not reported | Not reported | Not reported |
| Key Functional Groups | -NH₂, -Br, -COOCH₃ | -Br, -COOCH₃ | -OCH₃, -Br, -COOCH₃ |
Preparation Methods
Sequential Bromination and Amination
A common strategy involves introducing bromine and amino groups sequentially onto a naphthalene backbone.
Step 1: Synthesis of Methyl 5-Bromo-2-Naphthoate
Bromination of methyl 2-naphthoate is achieved using bromine (Br₂) in acetic acid with hydrogen peroxide (H₂O₂) as an oxidant. This method ensures high regioselectivity for the 5-position due to the ester group’s meta-directing effect:
Step 2: Nitration and Reduction
Nitration of methyl 5-bromo-2-naphthoate with fuming HNO₃ at 0–5°C introduces a nitro group at the 6-position (para to bromine). Subsequent reduction with SnCl₂/HCl yields the amino group:
Amination Followed by Bromination
This approach prioritizes amino group installation, requiring protection to avoid undesired bromination patterns.
Step 1: Synthesis of Methyl 6-Amino-2-Naphthoate
Methyl 2-naphthoate is nitrated at the 6-position using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C):
Step 2: Bromination with Directed Protection
The amino group is acetylated (Ac₂O/pyridine) to mitigate its activating effects, enabling electrophilic bromination at the 5-position using Br₂ in CH₃COOH:
Deprotection with NaOH/EtOH restores the amino group:
One-Pot Tandem Reactions
Advanced methodologies employ palladium-catalyzed cross-coupling to streamline synthesis.
Buchwald-Hartwig Amination
Methyl 5-bromo-2-naphthoate reacts with ammonia under Pd(OAc)₂/Xantphos catalysis, directly introducing the amino group:
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Sequential Bromination-Amination | High regioselectivity; scalable | Multi-step; requires nitro reduction | 75% |
| Amination-Bromination | Avoids over-bromination; reliable protection | Acetylation/deprotection adds steps | 68% |
| One-Pot Tandem | Fewer steps; atom-economical | Sensitive to catalyst loading; costly ligands | 65% |
-
Regioselectivity Challenges : The ester group at position 2 directs bromination to the 5- or 8-positions, while the amino group (if present) favors ortho/para substitution. Protecting the amino group is essential to prevent undesired bromination at the 4-position.
-
Catalytic Efficiency : Pd-based systems require optimization to minimize homocoupling byproducts, especially in one-pot reactions.
Industrial-Scale Considerations
-
Cost-Effectiveness : Sequential bromination-amination is preferred for large-scale production due to reagent affordability (Br₂: $15/10g; HNO₃: $7/5g).
-
Safety : Exothermic bromination necessitates controlled addition and cooling.
-
Purification : Crystallization from ethanol/water mixtures achieves >98% purity, avoiding column chromatography.
Emerging Techniques
Q & A
Q. What are common synthetic routes for Methyl 6-amino-5-bromo-2-naphthoate, and how are reaction conditions optimized?
this compound is typically synthesized via bromination and esterification of naphthoic acid derivatives. Key steps include:
- Aromatic Finkelstein reaction : Substitution of bromine with iodine using catalysts like NaI/CuI in polar solvents (e.g., DMF) to synthesize intermediates such as 6-iodo-2-naphthoic acid .
- Amination : Introduction of the amino group via Pd-catalyzed coupling or nucleophilic substitution under controlled pH and temperature.
- Purification : Recrystallization from chloroform or DMSO to achieve >97% purity.
Optimization Tips :
- Use anhydrous conditions to avoid hydrolysis of the ester group.
- Monitor reaction progress via TLC or HPLC to minimize side products.
| Parameter | Typical Conditions |
|---|---|
| Solvent | DMF, Chloroform |
| Temperature | 80–120°C (reflux) |
| Catalysts | Pd(PPh₃)₄, CuI |
| Yield Range | 60–85% (depending on substituents) |
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. SHELX software (e.g., SHELXL) is widely used for structure refinement, leveraging high-resolution data to model bond angles and torsional strains .
- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm) and ester/amino groups.
- FTIR/Raman : Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, N–H bend ~1600 cm⁻¹) .
Best Practices :
- For crystallography, ensure single-crystal samples are free of twinning.
- Use deuterated DMSO for NMR to avoid solvent interference.
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction mechanisms?
DFT calculations (e.g., B3LYP hybrid functional) model electronic structures, such as HOMO/LUMO energies and charge distribution, to predict reactivity.
- Procedure :
Optimize geometry using Gaussian or ORCA software with basis sets like 6-31G(d).
Calculate excitation energies for UV-Vis absorption spectra.
Analyze Fukui indices to identify nucleophilic/electrophilic sites .
Example Application :
- Predict regioselectivity in cross-coupling reactions by comparing activation energies of possible intermediates.
Q. How do steric and electronic effects of substituents influence the reactivity of this compound?
Substituents like bromine (electron-withdrawing) and methoxy (electron-donating) groups alter reaction pathways:
- Steric Effects : Bulky groups (e.g., tert-butyl) hinder access to the reactive site, requiring elevated temperatures for Suzuki-Miyaura couplings.
- Electronic Effects : Electron-deficient aryl bromides undergo faster oxidative addition in Pd-catalyzed reactions.
Methodology :
Q. How can SHELX software improve crystallographic refinement for structurally complex derivatives?
SHELXL employs least-squares algorithms to refine atomic displacement parameters and occupancy ratios, critical for disordered structures.
- Workflow :
Import .hkl files from diffraction experiments.
Resolve phase problems via Patterson methods or dual-space recycling.
Validate models using R-factors and electron density maps .
Case Study :
Q. How should researchers address discrepancies in reported reaction yields or catalytic efficiencies?
Contradictions often arise from variations in:
- Catalyst Loadings : Pd(PPh₃)₄ (2–5 mol%) vs. cheaper alternatives like Pd/C.
- Solvent Purity : Trace water in DMF hydrolyzes esters, reducing yields.
Troubleshooting Steps :
- Replicate conditions from literature with rigorous solvent drying.
- Use design of experiments (DoE) to screen variables systematically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

